molecular formula C7H2Ce2F21O22S7 B6593674 Cerium(III) Trifluoromethanesulfonate CAS No. 698999-65-4

Cerium(III) Trifluoromethanesulfonate

Cat. No.: B6593674
CAS No.: 698999-65-4
M. Wt: 1341.7 g/mol
InChI Key: ZYOXSYOWLHSHPQ-UHFFFAOYSA-G
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Description

Cerium(III) Trifluoromethanesulfonate is a cerium salt of Trifluoromethanesulfonic acid . It is used as a catalyst for esterification .


Synthesis Analysis

This compound is used as an intermediate for organic synthesis and pharmaceuticals . It is also used as a precursor for the preparation of other cerium salts .


Molecular Structure Analysis

The molecular formula of this compound is C3CeF9O9S3 . The InChI Key is PHSMPGGNMIPKTH-UHFFFAOYSA-K .


Chemical Reactions Analysis

This compound is used as a catalyst for esterification . It acts as a Lewis acid and is used in Friedel-Crafts alkylation and acylation reactions in organic synthesis .


Physical and Chemical Properties Analysis

This compound appears as a white to off-white powder . It is soluble in water . The compound is hygroscopic and should be stored away from water/moisture .

Scientific Research Applications

1. Catalytic Applications

Cerium(III) trifluoromethanesulfonate serves as an effective catalyst in various chemical reactions. For example, it has been used as a catalyst in the acetylation of alcohols, demonstrating versatility and efficiency for a wide range of alcohols without isomerisation of chiral centres (Dalpozzo et al., 2003). Additionally, it catalyzes the Biginelli and solvent-free esterification reactions, showing stability and reusability, thus offering insights into its potential for organic transformations (Qiu et al., 2014).

2. Synthesis and Structural Studies

This compound is utilized in the synthesis of various cerium-based compounds. A study demonstrates its use in synthesizing a mononuclear cerium(III) complex with antibacterial activity, highlighting its role in creating new chemical structures with potential biological applications (Sang et al., 2017).

3. Redox Chemistry and Electrochemical Applications

This compound plays a significant role in redox chemistry. Its redox characteristics are explored in studies, such as its use in mediated electrochemical oxidation and as part of electrochemical cells. These studies shed light on its potential for electrochemical applications, including its role in oxidation processes and redox flow batteries (Raju & Basha, 2005); (Leung et al., 2011).

4. Analytical and Separation Techniques

The compound finds applications in analytical chemistry, particularly in spectrofluorimetric analysis and separation techniques. It has been used for the determination of ions such as cerium(III) and cerium(IV), illustrating its usefulness in analytical methodologies (Kirkbright et al., 1966); (Gras et al., 2017).

Safety and Hazards

Cerium(III) Trifluoromethanesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .

Biochemical Analysis

Biochemical Properties

Cerium(III) Trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate specific biochemical transformations. For instance, it is known to catalyze the ring-opening of epoxides, providing high regio- and stereoselectivity . This interaction is essential for the synthesis of complex organic molecules, which are often used in pharmaceuticals and other biochemical applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of certain genes involved in metabolic pathways . Additionally, its catalytic properties can impact cellular metabolism by facilitating specific biochemical reactions within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical reactions. This compound can bind to enzymes and other proteins, altering their activity and leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is hygroscopic, meaning it absorbs moisture from the air, which can affect its stability and reactivity . Over time, this can lead to degradation of the compound, potentially altering its effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as an effective catalyst without causing significant adverse effects. At high doses, it may exhibit toxic effects, including skin and eye irritation, respiratory issues, and potential impacts on cellular function . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic synthesis. It interacts with enzymes and cofactors to facilitate specific biochemical reactions. For example, it can catalyze the conversion of epoxides to diols, a reaction that is important in the synthesis of various organic compounds . These interactions can affect metabolic flux and metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water allows it to move freely within the cellular environment . This distribution can affect its localization and accumulation in specific cellular compartments, influencing its activity and function.

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, where it can exert its catalytic effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and biochemical reactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cerium(III) Trifluoromethanesulfonate can be achieved by reacting cerium(III) oxide with trifluoromethanesulfonic acid in the presence of a suitable solvent.", "Starting Materials": [ "Cerium(III) oxide", "Trifluoromethanesulfonic acid", "Suitable solvent" ], "Reaction": [ "Add cerium(III) oxide to a suitable solvent and stir until it dissolves.", "Slowly add trifluoromethanesulfonic acid to the solution while stirring.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool to room temperature.", "Filter the resulting solid and wash with a suitable solvent.", "Dry the solid under vacuum to obtain Cerium(III) Trifluoromethanesulfonate." ] }

CAS No.

698999-65-4

Molecular Formula

C7H2Ce2F21O22S7

Molecular Weight

1341.7 g/mol

IUPAC Name

cerium(3+);cerium(4+);trifluoromethanesulfonate;hydrate

InChI

InChI=1S/7CHF3O3S.2Ce.H2O/c7*2-1(3,4)8(5,6)7;;;/h7*(H,5,6,7);;;1H2/q;;;;;;;+3;+4;/p-7

InChI Key

ZYOXSYOWLHSHPQ-UHFFFAOYSA-G

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+3]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Ce+3].[Ce+4]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerium(III) Trifluoromethanesulfonate
Reactant of Route 2
Cerium(III) Trifluoromethanesulfonate
Reactant of Route 3
Cerium(III) Trifluoromethanesulfonate

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